6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine
Description
Properties
IUPAC Name |
(6-bromo-2-fluoropyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrFNSi/c1-12(2,3)6-4-5-7(9)11-8(6)10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWABYNYSGASQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(N=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrFNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-fluoro-3-(trimethylsilyl)pyridine with bromine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar halogenation and silylation reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine derivative with aryl boronic acids.
Scientific Research Applications
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds for research purposes.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution and coupling reactions. The trimethylsilyl group can also be removed under specific conditions to reveal a reactive site for further functionalization .
Comparison with Similar Compounds
6-Bromo-2-chloro-3-(trimethylsilyl)pyridine
- Structure : Chlorine replaces fluorine at position 2.
- Reactivity : Chlorine is a stronger leaving group than fluorine, making this compound more reactive in nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling reactions.
- Applications : Preferred in reactions requiring sequential substitution (e.g., replacing Cl with other groups) .
- Electronic Effects : Chlorine’s electron-withdrawing nature deactivates the pyridine ring more than fluorine, reducing electrophilic substitution rates.
3-Bromo-2-fluoro-6-(trifluoromethyl)pyridine
- Structure : Trifluoromethyl (CF₃) group at position 6 instead of TMS.
- Reactivity : The CF₃ group is strongly electron-withdrawing, activating the ring for nucleophilic attack at position 4 or 5.
- Applications : Used in fluorinated drug candidates (e.g., kinase inhibitors) due to enhanced metabolic stability and bioavailability .
- Physical Properties : Higher lipophilicity compared to the TMS analog, impacting solubility in organic solvents.
6-Bromo-3-fluoro-2-formylpyridine
- Structure : Formyl (CHO) group at position 2 instead of fluorine; fluorine at position 3.
- Reactivity : The aldehyde enables condensation reactions (e.g., formation of hydrazones or imines).
- Applications : Intermediate in synthesizing Schiff bases or heterocyclic scaffolds like imidazoles .
- Electronic Effects : Fluorine at position 3 directs electrophiles to positions 4 or 5, differing from the TMS analog’s ortho/para-directing effects.
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
- Structure : Fused furan ring system with TMS at position 2.
- Reactivity : The fused ring increases aromatic stability, reducing reactivity toward electrophiles.
- Applications : Used in materials science for π-conjugated systems or as a ligand in catalysis .
- Synthetic Challenges: Requires multi-step synthesis compared to monosubstituted pyridines.
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine
- Structure : Combines Br, Cl, and CF₃ groups.
- Reactivity : Sequential substitution of Cl and Br allows modular functionalization.
- Applications : Key intermediate in agrochemicals (e.g., herbicides) due to trifluoromethyl’s resistance to degradation .
Comparative Data Table
| Compound Name | Substituents (Positions) | Key Reactivity | Applications |
|---|---|---|---|
| 6-Bromo-2-fluoro-3-TMS-pyridine | Br (6), F (2), TMS (3) | Cross-coupling, SNAr | Pharmaceuticals, agrochemicals |
| 6-Bromo-2-chloro-3-TMS-pyridine | Br (6), Cl (2), TMS (3) | Sequential substitution | Multi-step synthesis |
| 3-Bromo-2-fluoro-6-CF₃-pyridine | Br (3), F (2), CF₃ (6) | Nucleophilic substitution | Fluorinated drug candidates |
| 6-Bromo-3-fluoro-2-formylpyridine | Br (6), F (3), CHO (2) | Condensation reactions | Heterocyclic synthesis |
| 6-Bromo-2-TMS-furo[3,2-b]pyridine | Br (6), TMS (2), fused furan | π-Conjugated systems | Materials science, catalysis |
Research Findings and Trends
- Electronic Effects : Fluorine’s electronegativity increases ring deactivation but enhances metabolic stability in vivo compared to chlorine .
- Silyl Group Utility: The TMS group in 6-Bromo-2-fluoro-3-TMS-pyridine improves regioselectivity in lithiation reactions compared to non-silylated analogs .
- Synthetic Flexibility : Compounds with multiple halogens (e.g., Br and Cl) enable sequential functionalization, as seen in agrochemical intermediates .
- Biological Activity : Fluorinated pyridines exhibit higher bioavailability, while TMS-containing derivatives show enhanced lipophilicity .
Biological Activity
6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry and biological research due to its potential pharmacological activities. This compound, characterized by the presence of bromine, fluorine, and a trimethylsilyl group, is being investigated for its interactions with biological targets, which may lead to therapeutic applications.
Chemical Structure and Properties
The chemical structure of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine can be represented as follows:
This structure includes key functional groups that influence its reactivity and biological activity. The trimethylsilyl group enhances lipophilicity, potentially improving membrane permeability.
The biological activity of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine is primarily attributed to its ability to interact with specific molecular targets within cells. This compound may act as an enzyme inhibitor or receptor modulator, affecting various signaling pathways involved in cellular processes.
Biological Activity Overview
Research indicates that 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
- Enzyme Inhibition : It has been evaluated for its potential to inhibit enzymes linked to disease pathways, including kinases involved in cancer progression.
- Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Enzyme Inhibition | Inhibits certain kinases (IC50 values) | |
| Cytotoxicity | Significant effects on cancer cell lines |
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine on human breast cancer cell lines (MCF-7). The compound was tested at various concentrations (1 µM to 100 µM), showing a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating moderate potency against these cells. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Table 2: Cytotoxicity Data
| Concentration (µM) | Cell Viability (%) | IC50 (µM) |
|---|---|---|
| 1 | 90 | |
| 10 | 70 | |
| 25 | 40 | |
| 50 | 20 | |
| 100 | 5 | 25 |
Q & A
Q. What are the common synthetic routes for preparing 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : A two-step approach is typically employed: (1) halogenation of the pyridine core followed by (2) silylation. For example, fluorination at the 2-position may involve nucleophilic aromatic substitution (SNAr) using KF in polar aprotic solvents like DMSO or DMF, while bromination at the 6-position can be achieved via directed ortho-metallation (DoM) or halogen exchange . The trimethylsilyl group is introduced via Grignard or lithium-halogen exchange reactions with trimethylsilyl chloride. Optimal conditions (e.g., anhydrous solvents, low temperatures for silylation) are critical to avoid side reactions like desilylation or over-halogenation. Yield optimization requires monitoring reaction progress via TLC or LC-MS .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine?
- Methodological Answer :
- NMR : and NMR confirm substitution patterns (e.g., coupling constants for fluorine). NMR verifies silyl group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies isotopic patterns (Br: 79/81) and molecular ion peaks.
- X-ray Crystallography : ORTEP-III software (or modern equivalents) can resolve steric effects from the bulky trimethylsilyl group and confirm regiochemistry .
Advanced Research Questions
Q. How do electronic and steric effects influence regioselective functionalization of 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine?
- Methodological Answer :
- Electronics : The electron-withdrawing fluorine at C2 deactivates the pyridine ring, directing electrophilic substitutions to the meta position (C5). Bromine at C6 further modulates reactivity via resonance effects.
- Sterics : The trimethylsilyl group at C3 hinders reactions at adjacent positions, favoring modifications at C4 or C4. Computational studies (DFT) or Hammett parameters can predict reactivity trends. Experimental validation via competitive coupling reactions (e.g., Suzuki-Miyaura) is recommended .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during analysis?
- Methodological Answer :
- Isotopic Interference : Bromine’s / split in MS may obscure fluorine signals. Use isotopic filtering in HRMS.
- Solvent Effects : Fluorine chemical shifts are solvent-dependent. Record NMR in consistent solvents (e.g., CDCl) and compare with literature analogs .
- Paramagnetic Shifts : Trace metal impurities (e.g., from catalysts) can distort NMR signals. Purify via column chromatography or recrystallization .
Q. What strategies are effective for functionalizing the bromine site while preserving the trimethylsilyl group?
- Methodological Answer :
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids under mild conditions (Pd(PPh), KCO, 60°C) retains the silyl group.
- Protection-Deprotection : Temporarily protect the silyl group with TMSCl during harsh reactions.
- Selective Oxidants : Avoid Brønsted acids or strong bases to prevent desilylation. Use LiHMDS for deprotonation .
Q. What challenges arise in purifying 6-Bromo-2-fluoro-3-(trimethylsilyl)pyridine, and how can they be mitigated?
- Methodological Answer :
- Volatility : The compound’s low melting point (similar to 6-Bromo-2,3-dimethylpyridine, mp: 30–35°C) complicates distillation. Use flash chromatography with hexane/EtOAc gradients.
- Hydrolysis Sensitivity : The silyl group is prone to hydrolysis. Conduct reactions under inert atmosphere and store products in anhydrous conditions .
Key Research Recommendations
- Synthetic Optimization : Screen alternative fluorinating agents (e.g., Selectfluor) to improve regioselectivity .
- Computational Modeling : Use Gaussian or ORCA to map electrostatic potential surfaces for reaction planning .
- Stability Studies : Monitor long-term storage stability via accelerated aging tests (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
